molecular formula C7H6O5S B1654949 5-Formyl-2-hydroxybenzenesulfonic acid CAS No. 29848-93-9

5-Formyl-2-hydroxybenzenesulfonic acid

Cat. No.: B1654949
CAS No.: 29848-93-9
M. Wt: 202.19 g/mol
InChI Key: UHYRCTRGSKIWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-hydroxybenzenesulfonic acid (CAS RN: 62708-58-1) is a sulfonic acid derivative featuring a benzene ring substituted with a formyl (–CHO) group at position 5, a hydroxyl (–OH) group at position 2, and a sulfonic acid (–SO₃H) group at position 1 (Figure 1). Its sodium salt, sodium 5-formyl-2-hydroxybenzenesulfonate, is commonly utilized in industrial and pharmaceutical applications due to its solubility and chelating properties .

The compound’s structure is characterized by strong intramolecular hydrogen bonding between the hydroxyl and sulfonic acid groups, enhancing its thermal stability. Nuclear magnetic resonance (NMR) data confirm its conformation:

  • ¹H NMR: 10.02 δ (formyl proton), 9.98 δ (hydroxyl proton), and aromatic protons at 7.24–8.75 δ .
  • ¹³C NMR: Distinct peaks at 190.12 δ (formyl carbon) and 159.75 δ (hydroxyl-attached aromatic carbon) .

Properties

CAS No.

29848-93-9

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

IUPAC Name

5-formyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C7H6O5S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-4,9H,(H,10,11,12)

InChI Key

UHYRCTRGSKIWNH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)O)O

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) CAS RN Key Properties/Applications Reference
5-Formyl-2-hydroxybenzenesulfonic acid –CHO (5), –OH (2), –SO₃H (1) 62708-58-1 Chelating agent, intermediate synthesis
5-Chloro-2-formylbenzenesulfonic acid –CHO (2), –Cl (5), –SO₃H (1) 88-33-5 Reactive intermediate in halogenation
5-Formyl-2-methoxybenzenesulfonamide –CHO (5), –OCH₃ (2), –SO₂NH₂ (1) 105764-07-6 Antimicrobial precursor
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid –COC₆H₅ (5), –OH (4), –OCH₃ (2), –SO₃H (1) 4065-45-6 UV absorber in polymers
5-Bromo-2-methylbenzenesulfonic acid –Br (5), –CH₃ (2), –SO₃H (1) 56919-17-6 Catalyst in organic reactions
Industrial and Pharmaceutical Relevance
  • Chelation : The hydroxyl and sulfonic acid groups in this compound enable metal ion binding, useful in wastewater treatment .
  • Pharmaceutical Intermediates: 5-Amino-2-methylbenzenesulfonic acid phenyl ester (a reduced nitro derivative) is a key intermediate in antibiotic synthesis .

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